Silane, (5-iodo-2-thienyl)trimethyl-
Description
The trimethylsilyl group offers steric bulk and silicon-mediated stabilization, making this compound valuable in materials science and synthetic chemistry for constructing functionalized polymers or hybrid materials .
Properties
IUPAC Name |
(5-iodothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ISSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIRAODQAPPGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ISSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437628 | |
| Record name | Silane, (5-iodo-2-thienyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135597-96-5 | |
| Record name | Silane, (5-iodo-2-thienyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (5-iodo-2-thienyl)trimethyl- typically involves the reaction of 5-iodo-2-thiophenecarboxaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Silane, (5-iodo-2-thienyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed:
Substitution Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: Formation of thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It is also used in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used in the modification of biomolecules to study their structure and function. It is also used in the synthesis of bioactive molecules .
Medicine: The compound is used in medicinal chemistry for the development of new drugs. It is particularly useful in the synthesis of drug candidates with improved pharmacokinetic properties .
Industry: In the industrial sector, Silane, (5-iodo-2-thienyl)trimethyl- is used in the production of specialty chemicals and materials. It is also used in the semiconductor industry for the deposition of thin films .
Mechanism of Action
The mechanism of action of Silane, (5-iodo-2-thienyl)trimethyl- involves the formation of strong silicon-oxygen bonds. This compound acts as a Lewis acid catalyst and a reducing agent in various organic reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the reduction of esters and lactones .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of trimethylsilyl-substituted aromatic systems. Key structural analogs include:
Data Table: Key Properties of Selected Compounds
| Property | (5-Iodo-2-thienyl)trimethylsilane* | Trimethyl(naphthalen-1-yl)plumbane* | Trimethyl(4-methylsulfanylphenyl)plumbane* |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 437.5 | 399.5 |
| Melting Point (°C) | Not reported | 85–90 (decomp.) | 72–75 |
| Solubility | Polar aprotic solvents | Toluene, DCM | Ethanol, THF |
| Key Reactivity | Halogenation, cross-coupling | Pb-mediated catalysis | Nucleophilic substitution |
| Toxicity | Low (Si-based) | High (Pb-containing) | Moderate (S-containing) |
Research Findings and Limitations
- Cross-Coupling Efficiency: (5-Iodo-2-thienyl)trimethylsilane demonstrates superior reactivity in palladium-catalyzed couplings compared to bromo- or chloro-thienyl analogs, attributed to iodine’s lower bond dissociation energy .
- Data Gaps: Specific thermodynamic data (e.g., ΔHf, bond angles) for (5-iodo-2-thienyl)trimethylsilane are absent in the provided evidence, necessitating extrapolation from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
